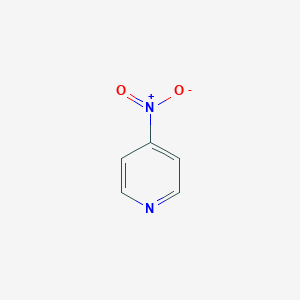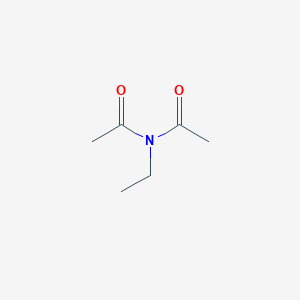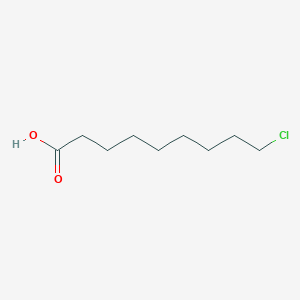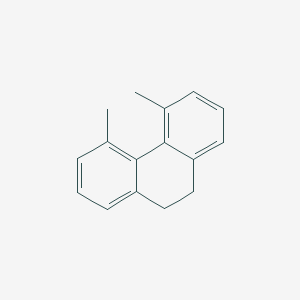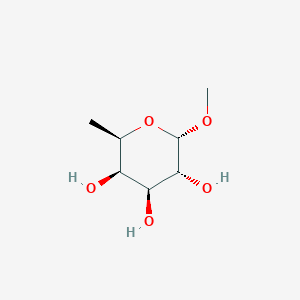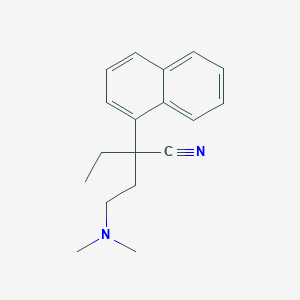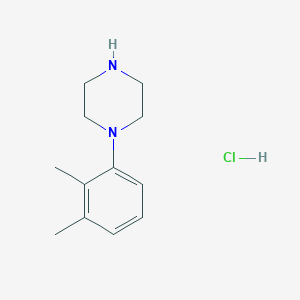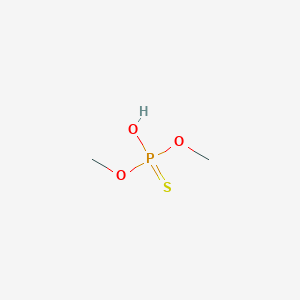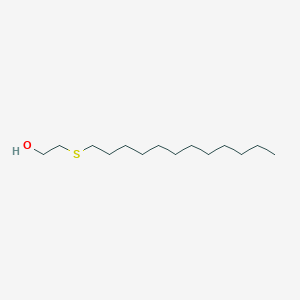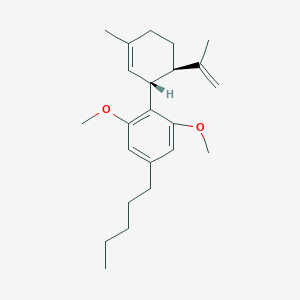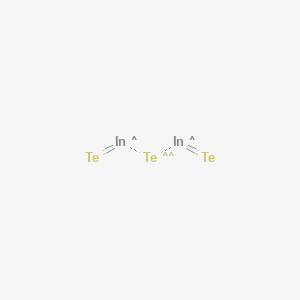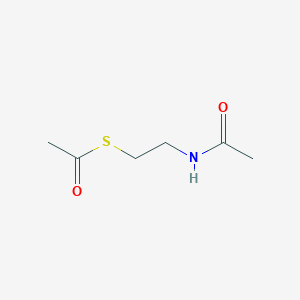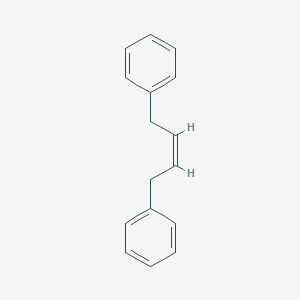
(Z)-1,4-diphenylbut-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1,4-diphenylbut-2-ene, also known as stilbene, is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. Stilbene is a derivative of benzene and is widely used in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of (Z)-1,4-diphenylbut-2-ene is complex and varies depending on the specific derivative and its intended application. In general, (Z)-1,4-diphenylbut-2-ene derivatives have been shown to interact with various cellular pathways, including the regulation of gene expression, cell proliferation, and apoptosis. Stilbene-based materials have also been shown to exhibit unique optical and electronic properties, making them attractive for use in various electronic devices.
Biochemische Und Physiologische Effekte
Stilbene derivatives have been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. Stilbene-based materials have also been shown to exhibit unique optical and electronic properties, making them attractive for use in various electronic devices. However, the exact mechanisms underlying these effects are not fully understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (Z)-1,4-diphenylbut-2-ene is its versatility and ease of synthesis. Stilbene derivatives can be easily synthesized using simple reaction conditions and are readily available in large quantities. However, the use of (Z)-1,4-diphenylbut-2-ene in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations. Additionally, the complex mechanisms underlying the biological effects of (Z)-1,4-diphenylbut-2-ene require careful consideration when designing experiments.
Zukünftige Richtungen
There are several potential future directions for the study of (Z)-1,4-diphenylbut-2-ene. One area of interest is the development of novel (Z)-1,4-diphenylbut-2-ene derivatives with improved properties for use in medicine and materials science. Additionally, further investigation into the mechanisms underlying the biological effects of (Z)-1,4-diphenylbut-2-ene is needed to fully understand its potential applications. Finally, the development of new synthesis methods and optimization of existing methods may lead to new and improved applications for (Z)-1,4-diphenylbut-2-ene-based materials.
Wissenschaftliche Forschungsanwendungen
Stilbene has been extensively studied for its potential applications in various fields, including medicine, material science, and photovoltaics. In medicine, (Z)-1,4-diphenylbut-2-ene derivatives have been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. Stilbene-based materials have also been used in the development of organic light-emitting diodes, solar cells, and polymers.
Eigenschaften
CAS-Nummer |
1142-21-8 |
|---|---|
Produktname |
(Z)-1,4-diphenylbut-2-ene |
Molekularformel |
C16H16 |
Molekulargewicht |
208.3 g/mol |
IUPAC-Name |
[(Z)-4-phenylbut-2-enyl]benzene |
InChI |
InChI=1S/C16H16/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-12H,13-14H2/b8-7- |
InChI-Schlüssel |
CTYOBVWQEXIGRQ-FPLPWBNLSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C/C=C\CC2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)CC=CCC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)CC=CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

